3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide
Description
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide is a heterocyclic compound featuring a thieno-triazolo-pyrimidinone core fused with a propanamide side chain. The structure includes a butyl substituent at position 4 of the pyrimidinone ring and a 3,4-dimethoxyphenyl group attached via an amide linkage.
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-5-11-26-21(29)20-15(10-12-32-20)27-18(24-25-22(26)27)8-9-19(28)23-14-6-7-16(30-2)17(13-14)31-3/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPWXWIBFMFSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide is a member of the thienotriazolopyrimidine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C22H25N5O4S
- Molecular Weight : 455.5 g/mol
- LogP : 4.0041
- Polar Surface Area : 64.124 Ų
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key findings include:
Anti-inflammatory and Analgesic Activity
A study on similar compounds within the thienotriazolopyrimidine class demonstrated significant anti-inflammatory effects using formalin-induced paw edema models. The derivatives exhibited not only anti-inflammatory but also analgesic properties with a delayed onset of action. Notably, compounds from this family showed a high gastrointestinal safety level and were well tolerated in experimental settings .
Anticancer Activity
Research into the structure-activity relationship (SAR) of related compounds indicated that certain derivatives effectively inhibit Polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 leads to mitotic arrest and antiproliferative effects in cell-based assays. These findings suggest that the compound may possess anticancer properties by disrupting cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema; high safety margin | |
| Analgesic | Effective in pain relief with delayed onset | |
| Anticancer | Inhibits Plk1; induces mitotic arrest |
The mechanism of action for this compound appears to involve multiple pathways:
Comparison with Similar Compounds
Key Observations :
- Core Structure: All compounds retain the thieno-triazolo-pyrimidinone backbone, critical for maintaining π-π stacking or hydrogen-bonding interactions in biological systems.
- Substituent Variations :
Physicochemical and Functional Implications
- Electronic Effects: Methoxy groups (target compound) enhance electron density on the aryl ring, possibly improving interactions with polar residues in target proteins.
- Synthetic Accessibility : Analogs like and use propyl substituents, which may simplify synthesis compared to the bulkier butyl group in the target compound.
Research Findings and Limitations
- NMR Data Analysis : Evidence from highlights that substituent changes (e.g., alkyl chain length, aryl groups) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), suggesting modifications to the compound’s electronic environment. These shifts could influence binding affinity or metabolic pathways.
- Lumping Strategy Relevance: As noted in , compounds with similar cores but varying substituents (e.g., ) may exhibit comparable reactivity in certain conditions, enabling grouped analysis in reaction studies. However, pharmacological outcomes may diverge significantly due to substituent-specific effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
